molecular formula C15H23BBrNO2 B1528187 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester CAS No. 1451391-62-0

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester

Cat. No. B1528187
CAS RN: 1451391-62-0
M. Wt: 340.1 g/mol
InChI Key: ITXHNZZPLINMBB-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula C15H23BBrNO2 . It is a valuable building block in organic synthesis .


Synthesis Analysis

Pinacol boronic esters, such as 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane . The InChI code is 1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester is 340.07 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Ortho-Functionalized Arylboronic Acids and Benzoxaboroles

The esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA) leads to the formation of 2-(2'-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, which upon undergoing Br/Li exchange facilitates the synthesis of various ortho-functionalized arylboronic acids. This method provides a convenient pathway to 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, highlighting a significant contribution to organic synthesis and the exploration of compounds with potential applications in medicinal chemistry and materials science Dąbrowski, Kurach, Luliński, & Serwatowski, 2007.

Cross-Coupling Reactions for Alkadienoates Synthesis

The palladium-catalyzed cross-coupling of 1-alkenylboronates with 3-Bromo-2-alkenoates, including 4-bromocoumarin, offers a stereoselective synthesis of conjugated 2,4-Alkadienoates. This approach demonstrates the versatility of boron-containing compounds in facilitating cross-coupling reactions, providing access to complex molecular architectures that are valuable in the development of organic materials and pharmaceuticals Yanagi, Oh-e, Miyaura, & Suzuki, 1989.

Oxidative Bromination and Bromocyclization

A vanadium(V)-catalyzed oxidative bromination technique offers a mild and neutral condition process for the bromocyclization of acid-labile alkenols and alkenes. This method allows for the preservation of acetal- or ester-protecting groups, contributing to synthetic strategies that improve the efficiency and selectivity of bromination reactions in organic synthesis Brücher & Hartung, 2011.

Phosphorescence Properties of Arylboronic Esters

Interestingly, simple arylboronic esters, presumably similar in functional behavior to 4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester, have been discovered to exhibit phosphorescence in the solid state at room temperature. This finding could revolutionize the development of organic phosphorescent materials, opening new pathways for the design of optical and electronic devices without the need for heavy atoms Shoji et al., 2017.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BBrNO2/c1-3-4-7-18-8-10-19-16(20-11-9-18)14-5-6-15(17)13(2)12-14/h5-6,12H,3-4,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXHNZZPLINMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylphenylboronic acid N-butyldiethanolamine ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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